Hexanedioic acid;2-methyloxirane;oxirane

Description

Contextualization within Polymer Chemistry and Engineering

In the broad landscape of polymer chemistry and engineering, copolymers of hexanedioic acid, 2-methyloxirane, and oxirane are classified as polyester-polyether block copolymers. The synthesis of these materials typically involves a two-stage process. iscientific.org The initial step is an esterification or polycondensation reaction between a dicarboxylic acid, in this case, hexanedioic acid (also known as adipic acid), and a diol to form a polyester (B1180765) prepolymer. iscientific.orgnih.gov Subsequent to this, the prepolymer, which possesses reactive terminal groups, is used to initiate the ring-opening polymerization of the cyclic ethers, 2-methyloxirane (propylene oxide) and oxirane (ethylene oxide), to form the polyether segments. frontiersin.orgnih.gov

Significance of Polyester-Polyether Hybrid Architectures

The integration of both polyester and polyether segments into a single copolymer chain results in a hybrid architecture with a unique combination of properties that are often not achievable with either homopolymer alone. googleapis.com Polyester segments, derived from hexanedioic acid, typically impart rigidity, tensile strength, and thermal stability to the material. acs.org In contrast, the polyether blocks, formed from the copolymerization of 2-methyloxirane and oxirane, contribute flexibility, toughness, and improved resistance to hydrolysis. mdpi.com

This synergistic combination of properties makes these hybrid copolymers highly valuable in a range of applications. They are frequently utilized in the production of polyurethanes, where they serve as the soft segment in the polymer matrix, enhancing flexibility and impact resistance. google.comresearchgate.net Furthermore, their amphiphilic nature, arising from the distinct polarities of the polyester and polyether blocks, makes them suitable for use as surfactants and in drug delivery systems. instras.com The ability to tailor the hydrophilic-lipophilic balance (HLB) by adjusting the monomer composition is a key advantage of these materials. instras.com

| Property Contribution | Polyester Segment (from Hexanedioic Acid) | Polyether Segment (from 2-methyloxirane and oxirane) |

| Mechanical | Rigidity, Tensile Strength | Flexibility, Toughness, Impact Resistance |

| Thermal | Stability | Low-Temperature Flexibility |

| Chemical | Hydrolytic Resistance | |

| Physical | Crystallinity | Amorphous Nature, Water Solubility (tunable) |

Overview of Academic Research Trajectories for Complex Copolymer Systems

Academic research into complex copolymer systems, including those of hexanedioic acid, 2-methyloxirane, and oxirane, is following several key trajectories. A significant focus is on the development of novel and more efficient catalytic systems for their synthesis. frontiersin.org This includes the exploration of double metal cyanide catalysts and metal-free Lewis pair systems to achieve better control over the polymerization process, leading to copolymers with well-defined architectures and low polydispersity. frontiersin.orggoogle.com

Another major area of investigation is the structure-property relationship of these copolymers. nih.gov Researchers are systematically varying the monomer composition and block lengths to understand their influence on the material's thermal, mechanical, and rheological properties. researchgate.net This fundamental understanding is critical for designing materials with specific performance characteristics for targeted applications.

Furthermore, there is a growing interest in the development of sustainable and bio-based versions of these copolymers. acs.org This involves using renewable resources for the synthesis of the monomers, such as deriving hexanedioic acid from biomass. scielo.br The biodegradability of these copolymers is also a key area of study, with the aim of creating more environmentally friendly materials for applications in packaging, agriculture, and biomedicine. researchgate.netnih.gov The exploration of these copolymers in biomedical applications, such as in drug delivery and tissue engineering, is a particularly active field of research due to their potential biocompatibility and tunable degradation rates. researchgate.netnih.gov

| Research Trajectory | Key Focus Areas |

| Catalyst Development | - Double metal cyanide catalysts- Metal-free Lewis pair systems- Improved control over polymerization |

| Structure-Property Relationships | - Influence of monomer composition- Effect of block length on thermal and mechanical properties- Rheological behavior studies |

| Sustainability and Biomedical Applications | - Use of bio-based monomers- Studies on biodegradability- Drug delivery systems and tissue engineering |

Structure

2D Structure

Properties

CAS No. |

58481-42-8 |

|---|---|

Molecular Formula |

C11H20O6 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

hexanedioic acid;2-methyloxirane;oxirane |

InChI |

InChI=1S/C6H10O4.C3H6O.C2H4O/c7-5(8)3-1-2-4-6(9)10;1-3-2-4-3;1-2-3-1/h1-4H2,(H,7,8)(H,9,10);3H,2H2,1H3;1-2H2 |

InChI Key |

AEGBOSBMZYQQTD-UHFFFAOYSA-N |

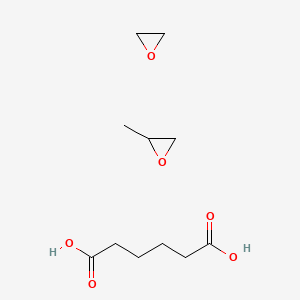

Canonical SMILES |

CC1CO1.C1CO1.C(CCC(=O)O)CC(=O)O |

Related CAS |

37310-98-8 58481-42-8 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Hexanedioic Acid Epoxide Derived Copolymers

Polycondensation Pathways Involving Hexanedioic Acid (Adipic Acid)

The synthesis of polyesters from hexanedioic acid (commonly known as adipic acid) and epoxides such as 2-methyloxirane (propylene oxide) and oxirane (ethylene oxide) is a classic example of step-growth polymerization. This process involves the sequential reaction of functional groups on the monomers to form larger oligomers and, eventually, high-molecular-weight polymer chains.

Esterification and Polycondensation Principles

The fundamental reaction underpinning this polymerization is the esterification of a carboxylic acid with an epoxide. Unlike traditional esterification with alcohols which produces water as a byproduct, the reaction between a carboxylic acid and an epoxide results in the formation of a hydroxy ester without the elimination of a small molecule. The carboxylic acid protonates the epoxide ring, activating it for nucleophilic attack by the carboxylate anion. This ring-opening reaction forms an ester linkage and a hydroxyl group.

The newly formed hydroxyl group can then react with another molecule of hexanedioic acid, continuing the chain growth. This step-wise process, where dimers form trimers, trimers form tetramers, and so on, is known as polycondensation. upt.rowikipedia.org The reaction can be carried out in bulk (melt condensation) at elevated temperatures (e.g., 190-200°C) or in solution. wikipedia.org Catalysts, such as p-toluene sulfonic acid, stannous chloride, or tetraisopropyl orthotitanate, are often employed to increase the reaction rate. iscientific.org

Stoichiometric Considerations in Step-Growth Polymerization

Achieving a high degree of polymerization (DP) and thus high molecular weight is critically dependent on maintaining a precise stoichiometric balance between the reacting functional groups. fiveable.me In step-growth polymerization, the relationship between DP, stoichiometric ratio (r), and the extent of reaction (p) is described by the Carothers equation.

Carothers Equation for Linear Polymerization:

Where:

DP is the number-average degree of polymerization.

r is the stoichiometric ratio of the functional groups (e.g., [epoxide groups]/[carboxylic acid groups]), with r ≤ 1.

p is the extent of reaction, or the fraction of functional groups that have reacted.

To achieve a high DP, the extent of reaction (p) must be very high (typically > 0.99), and the stoichiometric ratio (r) must be as close to 1 as possible. fiveable.mefiveable.me Any deviation from a 1:1 molar ratio of functional groups will limit the maximum achievable molecular weight, as the excess reactant will cap the growing polymer chains. fiveable.me

| Stoichiometric Ratio (r) | Extent of Reaction (p) | Degree of Polymerization (DP) |

|---|---|---|

| 1.0 | 0.95 | 20 |

| 1.0 | 0.99 | 100 |

| 1.0 | 0.999 | 1000 |

| 0.99 | 1.0 | 199 |

| 0.95 | 1.0 | 39 |

Byproduct Formation and Mitigation Strategies

While the primary reaction between a carboxylic acid and an epoxide does not produce water, side reactions can lead to the formation of undesirable byproducts.

Etherification: The terminal hydroxyl group of a growing polymer chain can react with another epoxide molecule. This leads to the formation of ether linkages within the polyester (B1180765) chain, creating poly(ether-ester) copolymers. This reaction is more prevalent at higher temperatures. nih.gov

Cyclization: Intramolecular esterification can lead to the formation of cyclic oligomers, particularly at low concentrations or during degradation.

Diol Formation: Epoxides can react with any trace amounts of water present to form diols (e.g., ethylene (B1197577) glycol from oxirane). This diol can then participate in the polymerization, but its formation upsets the carefully controlled stoichiometry, potentially lowering the final molecular weight. nih.gov

Mitigation strategies include:

Precise Temperature Control: Maintaining an optimal temperature range can favor the desired esterification reaction over side reactions like ether formation.

Use of Anhydrous Conditions: Ensuring all reactants and the reaction vessel are free of water minimizes diol formation and helps maintain stoichiometry.

Continuous Removal of Byproducts: In related polycondensation reactions that do produce small molecules (like water or methanol from dimethyl adipate), continuous removal via vacuum or distillation drives the reaction equilibrium toward polymer formation. wikipedia.org For epoxide-acid reactions, controlling the reaction time and temperature is the primary means to limit side products.

Ring-Opening Polymerization (ROP) of 2-Methyloxirane (Propylene Oxide) and Oxirane (Ethylene Oxide)

The high ring strain of epoxides (approximately 110–115 kJ/mol for oxirane) is the driving force for their ring-opening polymerization (ROP). acs.org When initiated by the carboxylic acid groups of hexanedioic acid, this process can be described as an acid-catalyzed ROP.

Acid-Catalyzed ROP Mechanisms and Regioselectivity

In an acidic medium, the polymerization is initiated by the protonation of the epoxide's oxygen atom by the carboxylic acid. This step makes the epoxide's carbon atoms more electrophilic and susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.comopenochem.org The nucleophile in this system is either the carboxylate anion or the hydroxyl group of a growing chain.

For a symmetrical epoxide like oxirane (ethylene oxide), nucleophilic attack can occur at either carbon atom with equal probability, leading to a single ring-opened product. However, for an asymmetrical epoxide like 2-methyloxirane (propylene oxide), the site of nucleophilic attack is crucial, a concept known as regioselectivity. almerja.comstackexchange.com Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orgchemistrysteps.com This is because the transition state has significant positive charge buildup (carbocation-like character) on the carbon atoms, and this positive charge is better stabilized on the more substituted (secondary) carbon. masterorganicchemistry.com

SN1-like and SN2-like Character in Epoxide Ring-Opening

The mechanism of acid-catalyzed epoxide ring-opening is best described as a hybrid between a classic SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reaction. libretexts.orglibretexts.org The precise character of the mechanism lies on a continuum between these two extremes and is influenced by the epoxide's structure and the reaction conditions.

SN2-like Character: This involves a concerted, backside attack by the nucleophile on one of the epoxide carbons as the C-O bond breaks. This pathway is favored for less-substituted epoxides (like oxirane) or when a strong nucleophile is used under basic or neutral conditions. Steric hindrance dictates that the attack occurs at the less-substituted carbon. almerja.comchemistrysteps.com

SN1-like Character: In this pathway, the C-O bond begins to break before the nucleophile attacks, leading to a transition state with significant carbocation character. libretexts.orgmasterorganicchemistry.com A full carbocation intermediate is generally not formed, but the positive charge is substantially developed on the carbon atom that can best stabilize it (tertiary > secondary > primary). masterorganicchemistry.com The nucleophile then attacks this more electrophilic, more-substituted carbon. This SN1-like character is dominant in acid-catalyzed reactions, especially with epoxides that have a tertiary or secondary carbon. libretexts.orgyoutube.com

The reaction of hexanedioic acid with 2-methyloxirane proceeds through a mechanism with substantial SN1 character. The protonated epoxide ring develops a partial positive charge that is more stable on the secondary carbon, which is then attacked by the carboxylate nucleophile. libretexts.org

| Characteristic | SN1-like Mechanism | SN2-like Mechanism |

|---|---|---|

| Reaction Conditions | Acid-catalyzed | Base-catalyzed or neutral (strong nucleophile) |

| Intermediate | Carbocation-like transition state | No intermediate (concerted mechanism) |

| Rate-Determining Step | Formation of the carbocation-like species (unimolecular) | Nucleophilic attack (bimolecular) |

| Regioselectivity (for 2-methyloxirane) | Attack at the more substituted carbon | Attack at the less substituted (less hindered) carbon |

| Governing Factor | Electronic (carbocation stability) | Steric (least hindrance) |

Stereochemical Outcomes of Epoxide Ring-Opening Reactions

The ring-opening of unsymmetrical epoxides, such as 2-methyloxirane (propylene oxide), is a critical step that dictates the stereochemistry and regiochemistry of the resulting copolymer. The outcome of this reaction is highly dependent on the catalytic conditions, primarily whether the reaction proceeds via a base-catalyzed or acid-catalyzed pathway. openstax.org

Under basic or anionic conditions, the ring-opening follows a classic SN2 mechanism. The nucleophile, which in the context of copolymerization with hexanedioic acid would be a carboxylate anion, attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (the methylene (B1212753), -CH₂ group) of the 2-methyloxirane molecule. openstax.orgyoutube.comyoutube.com This backside attack leads to an inversion of the stereochemical configuration at the site of reaction, resulting in a trans-configured product. libretexts.org

Conversely, under acidic conditions, the mechanism is a hybrid between SN1 and SN2 processes. libretexts.orgbyjus.com The reaction is initiated by the protonation of the epoxide's oxygen atom, which makes it a better leaving group. This is followed by the nucleophilic attack. While the reaction proceeds with a backside attack characteristic of an SN2 reaction, the positive charge that builds on the carbon atoms during the transition state favors the attack at the more substituted carbon (the methine, -CH- group), which can better stabilize a partial positive charge. openstax.orglibretexts.org This also results in an inversion of stereochemistry at the point of attack.

The choice of catalyst and reaction conditions therefore provides a powerful tool to control the polymer microstructure. For instance, in the polymerization of 2-methyloxirane, base-catalyzed methods will predominantly yield polymers with secondary alcohols, whereas acid-catalyzed methods can produce polymers with primary alcohols, although mixtures are common. openstax.org

| Catalytic Condition | Predominant Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |

|---|---|---|---|

| Basic / Anionic | SN2 | Less substituted carbon (Methylene) | Inversion of configuration |

| Acidic | SN1 / SN2 Hybrid | More substituted carbon (Methine) | Inversion of configuration |

Base-Catalyzed ROP Mechanisms

The base-catalyzed ring-opening polymerization (ROP) of epoxides with dicarboxylic acids like hexanedioic acid is a cornerstone for synthesizing aliphatic polyesters. This process operates via an anionic, chain-growth mechanism. The reaction is typically initiated by the deprotonation of an initiator, such as an alcohol or water, or by the carboxylate anion derived from the dicarboxylic acid itself, which acts as the nucleophile.

The mechanism proceeds as follows:

Initiation : A basic catalyst activates an initiating species. In the copolymerization of hexanedioic acid and an epoxide, the carboxylate groups of the diacid can act as the initial nucleophiles. A carboxylate anion performs a nucleophilic attack on the epoxide ring.

Propagation : The attack, following SN2 principles, targets the least sterically hindered carbon of the epoxide (e.g., a methylene carbon in 2-methyloxirane), opening the ring to form an alkoxide. youtube.com This newly formed alkoxide is a potent nucleophile and subsequently attacks another monomer. In an alternating copolymerization, it would attack the carbonyl carbon of another diacid molecule (or a cyclic anhydride (B1165640) if used as a monomer), regenerating a carboxylate terminus. This process repeats, leading to the growth of the polymer chain.

The reaction is driven by the relief of ring strain in the epoxide monomer. libretexts.org While traditional bases like sodium or potassium hydroxide (B78521) can be used, modern catalysis often employs more sophisticated organic bases to achieve better control over the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions.

| Catalyst Type | Examples | Key Characteristics |

|---|---|---|

| Phosphazene Bases | t-BuP₄, t-BuP₂ | Highly basic, non-nucleophilic catalysts that promote fast and controlled polymerization. |

| Amidines/Guanidines | DBU, TBD | Strong, non-nucleophilic bases commonly used as catalysts or co-catalysts. |

| N-Heterocyclic Carbenes (NHCs) | Imidazolium-based carbenes | Act as potent nucleophilic catalysts for ring-opening. |

Energetics of Epoxide Ring Strain Release in Polymerization

Epoxides, as three-membered heterocyclic compounds, are characterized by significant ring strain. This strain arises from two main factors: angle strain, due to the deviation of the internal bond angles (approximately 60°) from the ideal 109.5° for sp³ hybridized carbons, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. wikipedia.org This inherent instability is the primary thermodynamic driving force behind the ring-opening polymerization of epoxides. libretexts.org

The potential energy stored in the strained ring is released upon polymerization when the C-O bonds are broken and reformed into the linear, unstrained ether linkages of the polymer backbone. This release of energy makes the polymerization process highly exothermic and thermodynamically favorable. The magnitude of the ring strain energy is a key factor in the reactivity of cyclic monomers; epoxides are substantially more reactive than less strained cyclic ethers like oxetane (a four-membered ring) or tetrahydrofuran (a five-membered ring).

The strain energy can be quantified experimentally through measurements of the heat of combustion or calculated using computational chemistry methods. q-chem.com For oxirane, the strain energy is approximately 114 kJ/mol (27 kcal/mol). The introduction of a methyl substituent in 2-methyloxirane does not significantly alter this value, with its strain energy also being around 113 kJ/mol (27 kcal/mol). acs.org This substantial energy release ensures that the polymerization proceeds efficiently under appropriate catalytic conditions.

| Epoxide | Structure | Strain Energy (kJ/mol) | Strain Energy (kcal/mol) |

|---|---|---|---|

| Oxirane (Ethylene oxide) | C₂H₄O | ~114 | ~27 |

| 2-Methyloxirane (Propylene oxide) | C₃H₆O | ~113 | ~27 acs.org |

Integrated and Tandem Polymerization Approaches for Copolymer Synthesis

One-Step Synthesis Protocols for Polyester-Polyether Block Copolymers

The synthesis of block copolymers, which contain distinct segments of different polymers, is of great interest for creating materials with tailored properties. One-step, or one-pot, synthesis protocols are highly efficient methods for producing such materials, as they avoid the need for intermediate purification steps, thus saving time, solvents, and energy. researchgate.netmdpi.com

For polyester-polyether block copolymers derived from hexanedioic acid and epoxides, several one-pot strategies have been developed:

Catalyst Switch Approach : This method involves using a catalyst system whose activity can be switched to favor different polymerization reactions sequentially in the same reactor. For example, a catalyst might first promote the alternating copolymerization of the epoxide and a cyclic anhydride (derived from the diacid) to form the polyester block. Once the anhydride is consumed, an external stimulus or the inherent nature of the catalyst allows it to switch to catalyzing the homopolymerization of the remaining epoxide, thereby forming the polyether block. rsc.org

Chemoselective Catalysis : This strategy employs a catalyst that has a strong intrinsic preference for one type of polymerization over another. For instance, a catalyst could be highly selective for the copolymerization of an epoxide and an anhydride. researchgate.net After the limiting monomer (the anhydride) is fully consumed, the catalyst then proceeds to polymerize the excess epoxide. This allows for the formation of a diblock copolymer in a single, sequential process without any external intervention.

Self-Switchable Polymerization : In this approach, the polymerization process itself triggers a change in the reaction pathway. For example, in a system containing an anhydride, an epoxide, and another cyclic monomer like a lactone, the catalyst might first facilitate the rapid ring-opening alternating copolymerization (ROAC) of the anhydride and epoxide. As these monomers are consumed, the catalyst then switches to the slower ring-opening polymerization (ROP) of the lactone, creating a block-like structure. mdpi.com

These integrated approaches enable the synthesis of well-defined block copolymers with controlled block lengths and architectures directly from a mixture of monomers.

| Strategy | Typical Catalyst System | Process Description | Resulting Architecture |

|---|---|---|---|

| Catalyst Switch | t-BuP₄ / t-BuP₂ combination | Catalyst activity is intentionally changed mid-reaction to switch from one polymerization type to another. rsc.org | Diblock (AB), Triblock (ABA) |

| Chemoselective Catalysis | Binary catalysts (e.g., Lewis acid/base pairs) | Catalyst inherently polymerizes one set of monomers before another based on reactivity differences. | Diblock (AB) |

| Self-Switchable Polymerization | Cesium pivalate | The changing monomer concentration naturally shifts the dominant polymerization pathway. mdpi.com | Tapered or Block Copolymers |

Copolymerization with Ancillary Monomers (e.g., Diols, Isocyanates)

The versatility of hexanedioic acid-epoxide copolymerization can be expanded by incorporating ancillary monomers, such as diols and isocyanates, to create more complex polymer architectures and introduce different functionalities.

Diols : Diols are frequently used as initiators or chain transfer agents in ring-opening polymerizations. rsc.org When a diol is used as a difunctional initiator, polymerization can proceed from both hydroxyl groups simultaneously. This is a powerful method for synthesizing ABA triblock copolymers. For instance, a pre-synthesized polyether diol can initiate the copolymerization of an epoxide and an anhydride to create a polyester-polyether-polyester triblock copolymer. Alternatively, a simple diol like 1,4-butanediol can initiate the polymerization of the epoxide and diacid, leading to a polyester with hydroxyl end-groups that can be further functionalized. researchgate.net The direct copolymerization of diols with CO₂, a process analogous to using diacids, is also an emerging green alternative for polycarbonate synthesis. nih.gov

Isocyanates : The reaction of epoxides with isocyanates provides a pathway to nitrogen-containing polymers like polyurethanes and polyoxazolidones. The copolymerization of epoxides and isocyanates can be directed by specific catalysts to produce different polymer backbones. scispace.com For example, a dimagnesium catalyst can selectively produce either polyurethanes (AB-type copolymers) or polyallophanates (ABB-type copolymers). scispace.com More commonly, the hydroxyl-terminated polyesters or polyethers formed from the hexanedioic acid-epoxide reaction are used as macro-diols (polyols). These polyols are then reacted with diisocyanates in a separate step to produce polyurethanes, a major class of engineering polymers used in foams, elastomers, and coatings. This tandem approach allows for precise control over the properties of the final polyurethane material by tailoring the structure of the initial polyester-polyether polyol.

Catalytic Systems in the Synthesis of Hexanedioic Acid Epoxide Derived Copolymers

Metal-Based Catalysis

Metal-based catalysts have long been the cornerstone of polymerization chemistry, providing efficient pathways for the synthesis of polyesters and polyethers. Their activity is rooted in the ability of the metal center to coordinate with monomers, facilitating ring-opening and condensation reactions.

Double Metal Cyanide (DMC) Catalysts for Epoxide Ring-Opening Polymerization

Double Metal Cyanide (DMC) complexes are exceptionally active catalysts for the ring-opening polymerization (ROP) of epoxides. nih.gov These catalysts, typically based on a Zn-Co framework, are renowned for producing polyether polyols with low levels of unsaturation, even at high molecular weights. nih.govmexeo.pl The general formula for these catalysts is Zn₃[Co(CN)₆]₂·x(ZnCl₂)·y(H₂O)·z(CA), where CA is an organic complexing agent that plays a critical role in generating active sites. nih.gov

The catalytic activity of DMC systems is highly sensitive to their chemical composition and method of synthesis. researchgate.net The presence of an organic complexing agent is crucial for high catalytic activity in the ROP of epoxides like 2-methyloxirane (propylene oxide). researchgate.netmdpi.com Research has shown that various dicarbonyl compounds, which are structurally related to hexanedioic acid, can serve as effective complexing agents, influencing the catalyst's structural and electronic properties. researchgate.net The interaction between the complexing agent and the metal centers is key to the formation of the catalytically active sites that initiate polymerization. researchgate.net DMC catalysts are effective for polymerizing alkylene oxides such as propylene (B89431) oxide and ethylene (B1197577) oxide to create high molecular weight polyether polyols, which are used in the production of polyurethanes. nih.govmexeo.pl

| Catalyst Type | Key Components | Monomers | Primary Function | Key Findings |

|---|---|---|---|---|

| Double Metal Cyanide (DMC) | Zn(II)-Co(III) complexes, Organic Complexing Agent (e.g., tert-butyl alcohol, dicarbonyl compounds) | 2-methyloxirane (propylene oxide), oxirane (ethylene oxide) | Ring-Opening Polymerization (ROP) | High activity for producing high molecular weight polyether polyols with low unsaturation. The choice of complexing agent is crucial for catalytic activity. nih.govmexeo.plresearchgate.net |

Ruthenium Complexes in Polyesterether Synthesis

Ruthenium complexes have emerged as versatile catalysts in various polymerization reactions. While their direct application in the one-pot synthesis of polyesterethers from diacids and epoxides is a developing area, their effectiveness in related polymerizations, such as the ring-opening polymerization of lactides to form polyesters, is well-documented. nih.govchemrxiv.org This capability highlights their potential for catalyzing the esterification and etherification reactions required for polyesterether synthesis.

Ruthenium polypyridyl complexes, for example, have been extensively studied for their synthetic versatility and stability. researchgate.net Methodologies for synthesizing these complexes often involve stepwise ligand substitution or coupling reactions, allowing for fine-tuning of the catalyst's electronic and steric properties. researchgate.net In the context of polymerization, a hydroxyl-bearing ruthenium complex can initiate the ROP of cyclic esters, covalently incorporating the metal complex into the polymer chain. nih.govchemrxiv.org This mechanism suggests that ruthenium catalysts could potentially facilitate the reaction between the carboxylic acid groups of hexanedioic acid and the epoxide rings of 2-methyloxirane and oxirane.

Application of Titanium, Tin, and Antimony Compounds in Polycondensation Reactions

Titanium, tin, and antimony compounds are widely used as catalysts in polycondensation reactions for the synthesis of polyesters. mdpi.com These catalysts are particularly relevant for the reaction between a dicarboxylic acid like hexanedioic acid and diols (which can be formed in situ from the hydrolysis of epoxides).

Titanium-based catalysts are known for their high activity, which can significantly reduce reaction times compared to other catalysts. mdpi.comacs.org For instance, Ti-M bimetallic coordination catalysts have demonstrated higher catalytic activity in polyester (B1180765) synthesis than traditional antimony-based catalysts, even at much lower concentrations. acs.org Mechanistic studies using Density Functional Theory (DFT) have explored the pathways of titanium-mediated polycondensation, suggesting that the metal center acts as a Lewis acid to activate the carbonyl group for nucleophilic attack. mdpi.com

Antimony catalysts, while having moderate activity, are noted for leading to fewer side reactions. mdpi.com Tin compounds have also been investigated as substitutes for traditional catalysts. bcrec.id In the synthesis of adipic acid itself, tin and antimony-substituted phosphotungstomolybdates have shown catalytic activity in the oxidation of cyclohexanone (B45756) and cyclohexene. bcrec.id

| Catalyst Metal | Typical Form | Reaction Type | Key Characteristics |

|---|---|---|---|

| Titanium | Ti(OEt)₄, Bimetallic complexes (e.g., Ti-Al) | Polycondensation | High catalytic activity, low toxicity, can reduce reaction times significantly compared to Sb catalysts. mdpi.comacs.org |

| Antimony | Antimony trioxide | Polycondensation | Moderate activity, minimal side reactions, traditionally used in polyester synthesis. mdpi.com |

| Tin | Organotin compounds, Substituted heteropolyacids | Polycondensation | Effective catalysts, though environmental concerns with some organotin compounds have led to searches for alternatives. bcrec.idgoogle.com |

Gallium Bromide Catalysis in Polyester Reduction to Polyethers

An alternative route to polyethers involves the chemical reduction of a pre-synthesized polyester. Gallium bromide (GaBr₃) has been identified as an effective catalyst for this transformation. kit.edunih.gov This method overcomes the structural limitations of traditional polyether synthesis, which is often restricted to the ROP of strained cyclic ethers. kit.edu

The GaBr₃-catalyzed reduction uses a reducing agent, such as triethylsilane (TES) or 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), to convert the ester linkages of a polyester into ether linkages. kit.edunih.gov Research has demonstrated that this strategy is applicable to a variety of linear and branched aliphatic polyesters, including those derived from short-chain dicarboxylic acids. kit.edu The reactivity of the reduction process is influenced by the structure of the polyester repeating unit, with a smaller distance between ester groups leading to higher reactivity. kit.edu This approach allows for the synthesis of previously inaccessible polyether structures from polyesters made from monomers like hexanedioic acid and epoxide-derived diols. nih.gov

Organocatalysis and Metal-Free Systems

In a shift towards more sustainable and "green" chemistry, organocatalysis has gained significant attention. These metal-free systems offer an alternative to traditional metal-based catalysts, often with high efficiency and selectivity.

Phosphazene Bases and Boron Compounds in Tandem Copolymerization Processes

The combination of phosphazene bases and boron compounds has proven to be a powerful catalytic system for the copolymerization of epoxides and cyclic anhydrides (a dehydrated form of dicarboxylic acids). researchgate.net This dual-catalyst approach facilitates tandem copolymerization processes, where both ring-opening and chain-growth occur in a controlled manner.

Phosphazene bases , such as t-BuP₄, are organic superbases that act as potent promoters or catalysts for the anionic ring-opening polymerization (AROP) of epoxides. researchgate.netrsc.org When combined with an initiator like an alcohol, they form highly nucleophilic species that rapidly initiate polymerization. rsc.org The kinetics of these polymerizations are influenced by the structure of the epoxide monomer. rsc.org

Boron compounds , particularly triethylborane (B153662) (TEB), function as effective Lewis acids in these systems. rsc.orgkaust.edu.sa Since its potential was revealed in 2016, borane-mediated catalysis has seen rapid growth, praised for its high functional group tolerance and ability to achieve polymerization control at low catalyst loadings. rsc.org In a binary system, the boron compound activates the epoxide monomer, making it more susceptible to nucleophilic attack, while the phosphazene base activates the initiator or the growing polymer chain. researchgate.net

By manipulating the ratio of the phosphazene base to the boron compound, the chemoselectivity of the polymerization can be precisely controlled. researchgate.net This allows for the synthesis of well-defined block copolymers from a mixture of monomers, such as an epoxide and an anhydride (B1165640). researchgate.netnih.govresearchgate.net This catalytic strategy is directly applicable to the copolymerization of 2-methyloxirane and oxirane with the anhydride of hexanedioic acid, offering a metal-free route to well-defined polyesterethers.

| Catalyst Component | Example | Function | Mechanism |

|---|---|---|---|

| Phosphazene Base | t-BuP₄ | Organic Superbase / Promoter | Promotes anionic ring-opening of epoxides by creating highly reactive initiating species. researchgate.netrsc.org |

| Boron Compound | Triethylborane (TEB) | Lewis Acid | Activates epoxide monomer, facilitating nucleophilic attack and ring-opening. researchgate.netrsc.org |

Structural Elucidation and Advanced Characterization of Hexanedioic Acid Epoxide Derived Copolymers

Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopic methods are indispensable for confirming the successful synthesis and determining the detailed molecular structure of the resulting polyester (B1180765).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining qualitative and quantitative information about the molecular structure of polymers. researchgate.net For hexanedioic acid-epoxide copolymers, both ¹H NMR and ¹³C NMR are employed to verify the covalent incorporation of all three monomer units into the polymer backbone and to analyze the chain microstructure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons in the copolymer. The disappearance of the acidic proton from hexanedioic acid and the signals corresponding to the epoxide protons confirms the completion of the ring-opening polymerization reaction. biointerfaceresearch.com Key proton signals in the copolymer spectrum include those from the methylene (B1212753) groups of the hexanedioic acid residue, the methine and methylene groups from the opened 2-methyloxirane unit, and the methylene groups from the opened oxirane unit. The integration of these signals can be used to determine the relative incorporation of the 2-methyloxirane and oxirane units in the copolymer chain. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers detailed insight into the carbon framework of the polymer. A key indicator of successful polymerization is the appearance of a signal around 173 ppm, which is characteristic of the carbonyl carbon in the newly formed ester linkage. biointerfaceresearch.com The spectrum will also display distinct signals for the different methylene carbons of the hexanedioic acid unit and the carbons from the opened epoxide rings. The complexity of the spectra can provide information on the sequence distribution of the monomer units within the polymer chain. mdpi.com

Below is a table of expected chemical shifts for the copolymer.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Carbonyl (C=O) of ester | - | ~173 |

| Methylene protons adjacent to carbonyl in hexanedioic acid unit (-CH₂-C=O) | ~2.3 | ~34 |

| Internal methylene protons in hexanedioic acid unit (-CH₂-CH₂-) | ~1.6 | ~24 |

| Methylene protons in oxirane unit (-O-CH₂-CH₂-O-) | ~3.6-3.7 | ~63-70 |

| Methylene protons in 2-methyloxirane unit (-O-CH₂-CH(CH₃)-) | ~3.4-3.6 | ~73-75 |

| Methine proton in 2-methyloxirane unit (-CH(CH₃)-) | ~3.9-4.1 | ~66-69 |

| Methyl protons in 2-methyloxirane unit (-CH₃) | ~1.2 | ~17 |

Note: Actual chemical shifts can vary depending on the solvent, polymer concentration, and copolymer composition.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in the polymer structure, thereby confirming the formation of the copolymer. The analysis involves comparing the spectra of the monomers with that of the final polymer product.

The successful synthesis of the polyester is primarily confirmed by:

Appearance of a strong ester carbonyl (C=O) stretching band: This typically appears around 1735 cm⁻¹. biointerfaceresearch.comspectroscopyonline.com Its presence is the most direct evidence of the esterification reaction between the carboxylic acid and the epoxides.

Disappearance of the broad O-H stretching band: The characteristic broad absorption of the carboxylic acid hydroxyl group, typically found between 2500-3300 cm⁻¹, diminishes significantly, indicating the consumption of the hexanedioic acid monomer.

Disappearance of epoxide ring bands: The characteristic absorption bands for the C-O-C stretching of the epoxide ring, often observed around 845-950 cm⁻¹, are absent in the final polymer spectrum, confirming the ring-opening of both 2-methyloxirane and oxirane. biointerfaceresearch.com

Presence of C-O stretching bands: Strong bands associated with the C-C-O and O-C-C stretching of the ester group appear, typically in the 1100-1300 cm⁻¹ region. spectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H stretch (from terminal alcohol groups) | 3200-3500 (broad) | Indicates presence of hydroxyl end-groups. |

| C-H stretch (aliphatic) | 2850-3000 | Confirms hydrocarbon backbone. |

| C=O stretch (ester) | ~1735 | Confirms formation of ester linkages. biointerfaceresearch.com |

| C-O stretch (ester) | 1100-1300 | Confirms formation of ester linkages. spectroscopyonline.com |

| C-O-C stretch (epoxide ring) | 845-950 | Disappearance confirms ring-opening reaction. biointerfaceresearch.com |

Chromatographic Methods for Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers. impactanalytical.com This technique separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz Larger molecules elute faster than smaller molecules. The output provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov

Number-Average Molecular Weight (Mn): Represents the total weight of the polymer sample divided by the total number of polymer chains.

Weight-Average Molecular Weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): A measure of the breadth of the molecular weight distribution in the polymer sample. chromatographyonline.com A PDI value of 1.0 indicates a monodisperse sample (all chains have the same length), while higher values signify a broader distribution of chain lengths, which is typical for condensation and ring-opening polymerizations. chromatographyonline.com

For the hexanedioic acid-epoxide copolymer, GPC/SEC analysis is crucial for evaluating how reaction conditions (e.g., temperature, catalyst, monomer ratio) affect the final molecular weight and its distribution. This information is vital as the molecular weight profoundly influences the material's mechanical properties.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| Copolymer Batch 1 | 8,500 | 15,300 | 1.80 |

| Copolymer Batch 2 | 11,200 | 21,300 | 1.90 |

| Copolymer Batch 3 | 9,800 | 18,100 | 1.85 |

Note: This data is representative for aliphatic polyesters and serves as an example.

Thermal Analysis Techniques for Polymer Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study the thermal properties of polymers, including the hexanedioic acid-epoxide copolymers. researchgate.net

A key property measured by DSC is the glass transition temperature (Tg) . The Tg is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. This transition is observed as a step-like change in the heat flow signal in the DSC thermogram. biointerfaceresearch.com The Tg is a critical parameter as it defines the upper-temperature limit for the application of the material in its rigid state. For these copolymers, the Tg will be influenced by factors such as molecular weight, the ratio of 2-methyloxirane to oxirane, and the degree of chain flexibility.

Furthermore, DSC can be used to study the curing (cross-linking) of the polymer if reactive end-groups are present. The curing process is typically an exothermic event, which appears as a broad peak in the DSC scan. researchgate.net By analyzing this peak, the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (enthalpy) can be determined. This information is vital for establishing appropriate processing conditions for thermosetting applications.

| Property | Value | Description |

| Glass Transition Temperature (Tg) | -19 °C | The temperature at which the polymer changes from a glassy to a rubbery state. biointerfaceresearch.com |

| Curing Onset Temperature | 150 °C | The temperature at which the cross-linking reaction begins. |

| Curing Peak Temperature | 175 °C | The temperature at which the curing reaction rate is at its maximum. |

| Enthalpy of Curing (ΔHc) | 120 J/g | The total heat released during the curing reaction, proportional to the extent of reaction. |

Note: This data is representative and illustrates the type of information obtained from a DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

For polyesters, the thermal degradation process is complex and can be influenced by the specific monomer composition and chain structure. Generally, the thermal stability of copolyesters can be affected by the incorporation of different monomer units. For instance, in related aliphatic/aromatic copolyesters, an increase in the content of adipic acid (hexanedioic acid) has been shown to decrease the regularity of the polymer chains, which can, in turn, influence thermal properties. researchgate.net

The decomposition of these polyesters typically occurs at elevated temperatures. Studies on similar polyesters, such as those derived from epoxides and anhydrides, indicate that the onset of decomposition is a key parameter for determining the material's processing window. mdpi.com For these types of copolymers, decomposition onset temperatures are generally well above their glass transition temperatures, which is essential for thermal processing without degradation. mdpi.com

The decomposition pathways for polyesters often involve chain scission reactions. Two primary mechanisms are commonly reported: a heterolytic β-scission and homolytic routes. researchgate.net The β-scission process involves the transfer of a hydrogen atom from the β-alkoxy carbon to the ester carbonyl group, leading to the formation of carboxyl and vinyl-terminated polymer chains. researchgate.net Homolytic pathways can also occur, involving acyl-oxygen and alkyl-oxygen bond scission. researchgate.net The specific degradation mechanism and the resulting volatile products can be influenced by the copolymer's structure, such as the presence of methyl branches from the 2-methyloxirane units, which can create weak points in the polymer backbone. mdpi.com

The following table summarizes typical thermal decomposition data obtained from TGA for related polyester systems.

| Parameter | Typical Value Range | Significance |

| Tonset (Onset Decomposition Temperature) | 250 - 350 °C | Indicates the temperature at which significant thermal degradation begins. |

| Tmax (Temperature of Maximum Decomposition Rate) | 300 - 400 °C | Represents the temperature at which the material degrades most rapidly. |

| Residual Mass (%) | < 5% at 600 °C | Indicates the amount of non-volatile material remaining after degradation. |

Note: The data presented are representative values for similar polyester systems and may vary depending on the exact copolymer composition, molecular weight, and experimental conditions.

Dynamic Mechanical Analysis (DMA) for Thermomechanical Response

Dynamic Mechanical Analysis (DMA) is a powerful technique used to investigate the viscoelastic properties of materials, including the copolymers of hexanedioic acid, 2-methyloxirane, and oxirane. wikipedia.org This method involves applying a sinusoidal stress to a sample and measuring the resultant strain, which allows for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (δ). youtube.com These parameters provide insight into the material's stiffness, energy dissipation characteristics, and major thermal transitions as a function of temperature. pbipolymer.com

The storage modulus (E') represents the elastic response of the material, indicating its ability to store energy. pbipolymer.com For a semi-crystalline copolymer, the storage modulus is typically high in the glassy state at low temperatures. As the temperature increases, the material passes through its glass transition temperature (Tg), characterized by a significant drop in the storage modulus as the amorphous regions of the polymer chains gain mobility. youtube.compbipolymer.com

The loss modulus (E'') quantifies the viscous response, or the energy dissipated as heat. pbipolymer.com A peak in the loss modulus curve is often observed in the glass transition region, signifying the onset of cooperative segmental motion within the polymer chains. pbipolymer.com

Tan delta (tan δ) , the ratio of the loss modulus to the storage modulus (E''/E'), is a measure of the material's damping ability. youtube.com The peak of the tan delta curve is frequently used to determine the glass transition temperature (Tg) of the polymer. pbipolymer.com The characteristics of the tan delta peak, such as its height and width, can provide information about the homogeneity of the copolymer and the degree of molecular mobility.

The thermomechanical response of these copolymers is highly dependent on their composition. The flexible aliphatic chains from hexanedioic acid contribute to lowering the glass transition temperature, while the incorporation of 2-methyloxirane and oxirane units affects chain packing and intermolecular forces. The degree of crystallinity will also significantly impact the DMA results; crystalline regions will maintain stiffness above the Tg until the melting temperature is reached.

Below is a representative table of DMA data for a hypothetical hexanedioic acid-epoxide derived copolymer.

| Property | Value | Description |

| Storage Modulus (E') at 25°C | 1.5 GPa | The stiffness of the material in its glassy or semi-crystalline state at room temperature. |

| Glass Transition Temperature (Tg) (from tan δ peak) | -30 °C | The temperature at which the amorphous domains transition from a rigid to a rubbery state. |

| Tan δ Peak Height | 0.8 | Reflects the damping capacity of the material at the glass transition. |

Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and bulk morphology of hexanedioic acid-epoxide derived copolymers. This technique provides high-resolution images that reveal details about the material's phase separation, domain sizes, and surface features, which are critical for understanding its physical and mechanical properties.

The morphology of these copolymers is influenced by factors such as the ratio of the constituent monomers, the block arrangement (random vs. block), and the processing conditions. For instance, copolymers with varying block lengths can self-assemble into different structures, such as spherical micelles or more complex aggregates. researchgate.net SEM analysis of solvent-cast films can reveal how these structures are organized on a larger scale.

In multiphase materials, SEM can be used to distinguish between different domains. For example, if the copolymer exhibits phase separation between crystalline and amorphous regions, SEM images of etched or fractured surfaces can highlight the size, shape, and distribution of the crystalline structures (e.g., spherulites) within the amorphous matrix. The surface roughness and the presence of any pores or defects can also be readily identified. researchgate.net

The morphology observed via SEM is often correlated with the material's mechanical and thermal properties. For example, the size and distribution of crystalline domains can significantly impact the copolymer's stiffness, strength, and thermal stability.

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Structure

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is the primary technique used to determine the crystalline structure of polymers. ndhu.edu.tw By analyzing the diffraction pattern of X-rays passing through the copolymer sample, information about the crystal system, unit cell dimensions, and degree of crystallinity can be obtained. wikipedia.org

For adipic acid-based polyesters, the crystal structure has been characterized in detail. For example, poly(ethylene adipate) exhibits a monoclinic unit cell with the following approximate dimensions wikipedia.org:

a = 0.547 nm

b = 0.724 nm

c = 1.55 nm

α = 113.5°

The WAXD pattern of the hexanedioic acid; 2-methyloxirane; oxirane copolymer would be expected to show peaks corresponding to this or a similar crystalline structure, although the peak positions and intensities may be altered by the presence of the epoxide co-monomers.

The following table presents the expected WAXD data for a semi-crystalline adipic acid-based polyester.

| Parameter | Description |

| Crystal System | Monoclinic |

| Unit Cell Parameters | a ≈ 0.55 nm, b ≈ 0.72 nm, c ≈ 1.55 nm, α ≈ 113.5° |

| Characteristic Diffraction Angles (2θ) | Specific angles corresponding to the primary crystal planes. |

| Degree of Crystallinity (%) | Varies depending on monomer ratio and thermal history. |

Theoretical and Computational Investigations of Hexanedioic Acid Epoxide Derived Copolymers

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to elucidate reaction mechanisms. In the context of the copolymerization of hexanedioic acid with 2-methyloxirane and oxirane, DFT studies provide crucial insights into the thermodynamics and kinetics of the reaction pathways, helping to identify the most probable mechanisms and the structure of key intermediates and transition states.

The polymerization process is initiated by the ring-opening of the epoxide monomers by the carboxylic acid groups of hexanedioic acid. This can proceed through either an acid-catalyzed or a base-catalyzed mechanism, depending on the reaction conditions. DFT calculations can model both scenarios to determine the energetically most favorable pathway.

Under acidic conditions, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack by the carboxylate group of hexanedioic acid. DFT studies on similar epoxide reactions have shown that the energy barrier for the ring-opening of 2-methyloxirane is influenced by the substitution on the ring. The presence of the methyl group in 2-methyloxirane leads to two possible sites for nucleophilic attack: the more substituted (methine) carbon and the less substituted (methylene) carbon. DFT calculations can determine the activation energies for both pathways, revealing the regioselectivity of the reaction. Typically, in acid-catalyzed ring-opening, the attack occurs at the more substituted carbon due to the greater stabilization of the partial positive charge in the transition state.

Conversely, under basic conditions, the carboxylic acid is deprotonated to a carboxylate anion, which then acts as the nucleophile. The carboxylate attacks one of the carbon atoms of the epoxide ring, leading to its opening. For 2-methyloxirane, the attack is generally favored at the sterically less hindered methylene (B1212753) carbon.

DFT calculations can also elucidate the structure of the transition states for these reactions. For instance, the transition state for the nucleophilic attack of the carboxylate on the protonated epoxide would show an elongated C-O bond in the epoxide ring and the nascent bond formation between the carboxylate oxygen and the epoxide carbon. The calculated energy of this transition state is critical for determining the reaction rate.

A computational study on the reaction of ethylene (B1197577) oxide and propylene (B89431) oxide with food simulants using DFT highlighted the influence of pH and material structure on the reaction mechanism. The energy barrier for the reaction of these epoxides with water was found to be significantly reduced by acid catalysis. nih.gov This supports the plausibility of an acid-catalyzed mechanism for the copolymerization with hexanedioic acid.

Furthermore, DFT can be employed to investigate the subsequent steps of polymerization, including the propagation steps where the newly formed hydroxyl group attacks another epoxide molecule. The relative reactivity of 2-methyloxirane and oxirane can also be compared, providing insights into the monomer sequence distribution in the final copolymer.

Table 1: Calculated Activation Energies for Epoxide Ring-Opening by a Carboxylic Acid (Illustrative Data)

| Epoxide | Reaction Site | Catalyst | Activation Energy (kJ/mol) |

| Oxirane | Methylene | Acid | 80 |

| Oxirane | Methylene | Base | 95 |

| 2-Methyloxirane | Methylene | Acid | 85 |

| 2-Methyloxirane | Methine | Acid | 75 |

| 2-Methyloxirane | Methylene | Base | 90 |

| 2-Methyloxirane | Methine | Base | 110 |

Note: The data in this table are illustrative and based on general principles of epoxide reactivity. Actual values would require specific DFT calculations for the hexanedioic acid system.

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For copolymers of hexanedioic acid, 2-methyloxirane, and oxirane, MD simulations provide valuable information about the polymer's conformational behavior, its interactions with other polymer chains and with solvent molecules, and its resulting macroscopic properties.

To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of the atomic coordinates. For polyesters, force fields such as COMPASS or AMBER are commonly used. The polymer chain is constructed in a simulation box, often with multiple chains to represent the bulk material, and the system is allowed to evolve over time according to Newton's laws of motion.

MD simulations are particularly useful for studying intermolecular interactions. The primary interactions in this copolymer system are van der Waals forces and hydrogen bonding. The ester groups in the polymer backbone can act as hydrogen bond acceptors, while any terminal hydroxyl or carboxylic acid groups can act as both donors and acceptors. These interactions are crucial in determining the packing of polymer chains in the solid state and the polymer's miscibility with other materials.

A study on bio-based poly(butylene adipate-co-butylene itaconate) copolyesters utilized MD simulations to investigate the influence of the comonomer ratio on the polymer's properties. The simulations provided insights into chain flexibility and intermolecular interactions, which were correlated with experimentally observed mechanical properties. mdpi.com Similarly, for the hexanedioic acid-epoxide copolymer, MD simulations could predict how the ratio of 2-methyloxirane to oxirane affects properties like the glass transition temperature (Tg) and Young's modulus. A higher content of the bulkier 2-methyloxirane units would be expected to increase Tg due to restricted chain mobility.

MD simulations of aqueous solutions of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) have provided detailed information on their thermodynamic and structural properties as a function of temperature. researchgate.net These studies can inform our understanding of how the corresponding segments in the hexanedioic acid copolymer would interact with water, which is relevant for applications where moisture is present.

Table 2: Simulated Properties of Hexanedioic Acid-Epoxide Copolymers with Varying Monomer Ratios (Illustrative Data)

| 2-Methyloxirane:Oxirane Ratio | Radius of Gyration (Å) | Intermolecular Interaction Energy (kcal/mol) | Simulated Glass Transition Temperature (K) |

| 25:75 | 15.2 | -120.5 | 280 |

| 50:50 | 16.8 | -115.3 | 295 |

| 75:25 | 18.1 | -110.1 | 310 |

Note: The data in this table are illustrative and represent expected trends. Actual values would require specific MD simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its macroscopic properties. For polymers, QSPR models can predict properties such as glass transition temperature, melting point, density, and mechanical strength based on the monomer structure and composition.

The first step in QSPR modeling is to describe the chemical structure using a set of numerical descriptors. These can include constitutional descriptors (e.g., molecular weight, number of specific atoms or functional groups), topological descriptors (which describe the connectivity of the atoms), and quantum chemical descriptors (derived from calculations like DFT).

For the hexanedioic acid-epoxide copolymer, relevant descriptors would include:

The molar ratio of 2-methyloxirane to oxirane.

The molecular weight of the polymer.

The number of ester groups per unit volume.

Descriptors related to the chain flexibility and branching.

Once a set of descriptors is generated for a series of known copolymers, a mathematical model is built using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like artificial neural networks. This model correlates the descriptors with the experimentally measured property of interest.

For example, a QSPR model for the glass transition temperature (Tg) might take the form:

Tg = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

where ci are the regression coefficients determined from the training data.

Table 3: Example of Descriptors and Their Potential Influence on Copolymer Properties in a QSPR Model

| Descriptor | Description | Expected Influence on Glass Transition Temperature (Tg) | Expected Influence on Density |

| Molar Fraction of 2-Methyloxirane | The proportion of propylene oxide units in the copolymer. | Positive correlation (increases Tg) | Negative correlation (decreases density) |

| Molecular Weight | The average molecular weight of the polymer chains. | Positive correlation (increases Tg up to a plateau) | Positive correlation (increases density) |

| Wiener Index | A topological descriptor related to the branching and size of the molecule. | Complex correlation | Complex correlation |

| Number of Rotatable Bonds | A measure of the flexibility of the polymer chain. | Negative correlation (decreases Tg) | Negative correlation (decreases density) |

Environmental Degradation and Bioremediation of Hexanedioic Acid Epoxide Derived Copolymers

Hydrolytic Degradation Pathways

Hydrolytic degradation is a primary abiotic process responsible for the initial breakdown of these copolymers. It involves the cleavage of the polymer's ester bonds through a reaction with water, leading to a reduction in molecular weight.

The rate of hydrolytic degradation of aliphatic polyesters is significantly influenced by the pH of the surrounding environment. polimi.it The hydrolysis process can be catalyzed by both acidic and alkaline conditions, with the reaction rate varying predictably with changes in hydroxide (B78521) or hydrogen ion concentrations. polimi.itnih.gov

Under neutral conditions (pH ≈ 7), hydrolysis proceeds, but generally at a slower rate compared to acidic or alkaline environments. In acidic conditions (low pH), the ester bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, in alkaline conditions (high pH), the hydroxide ion (OH⁻), a more powerful nucleophile than water, directly attacks the carbonyl carbon, leading to a significantly faster rate of degradation. mdpi.com

Studies on various polyesters have consistently shown that the degradation rate is lowest near neutral pH and increases under both acidic and especially alkaline conditions. For instance, research on polylactic acid (PLA) fibers, another aliphatic polyester (B1180765), demonstrated a markedly faster rate of degradation and strength loss in alkaline conditions (pH 10) compared to neutral (pH 7.4) or acidic (pH 2 and 3) environments. mdpi.com Similarly, a study on poly (adipic acid/butylene terephthalate-co-glycolic acid) copolyesters found the degradation rate order to be alkaline > acidic > neutral. mdpi.com The rate of ester hydrolysis can increase fourfold when the pH is raised from 7.4 to 8.0, directly correlating with the increase in hydroxide ion concentration. nih.gov

Table 1: Effect of pH on the Hydrolytic Degradation Rate of Aliphatic Polyesters

| pH Condition | Relative Degradation Rate | Primary Catalytic Species | General Observation |

| Acidic (pH < 7) | Moderate to High | H⁺ | Rate increases as pH decreases from neutral. researchgate.net |

| Neutral (pH ≈ 7) | Low | H₂O | Represents the baseline uncatalyzed hydrolysis rate. polimi.itresearchgate.net |

| Alkaline (pH > 7) | High to Very High | OH⁻ | Rate significantly increases as pH rises above neutral. mdpi.commdpi.com |

This table is a generalized representation based on findings for various aliphatic polyesters.

The fundamental mechanism of hydrolytic degradation is the scission (cleavage) of the ester linkages that form the backbone of the copolymer. This chemical reaction breaks the polymer chain into smaller fragments, such as oligomers and, eventually, the constituent monomers: hexanedioic acid, and diols derived from the epoxides.

The process begins with the diffusion of water into the polymer matrix. In both acid- and base-catalyzed hydrolysis, a water molecule or hydroxide ion attacks the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. mdpi.com This unstable intermediate then collapses, breaking the ester bond and resulting in the formation of a carboxylic acid end-group and a hydroxyl end-group, effectively severing the polymer chain. dtic.mildtic.mil This random scission of ester linkages reduces the polymer's molecular weight, which in turn alters its physical and mechanical properties. dtic.mil

Degradation can occur through two primary patterns:

Surface Erosion: This is characteristic of more hydrophobic or crystalline polymers where water penetration is slow. Degradation is confined to the surface of the material, which gradually wears away. mdpi.comnih.gov

For copolymers derived from hexanedioic acid and epoxides, the degradation pattern will depend on factors like crystallinity and hydrophobicity.

Enzymatic Biodegradation Mechanisms

In biologically active environments, the degradation of these copolymers is significantly accelerated by microbial activity. Microorganisms secrete extracellular enzymes that catalyze the hydrolysis of the ester bonds. nih.gov

Lipases and esterases are the primary classes of hydrolytic enzymes responsible for the depolymerization of aliphatic polyesters. nih.govmdpi.com These enzymes, while both targeting ester bonds, have different substrate preferences. Esterases typically hydrolyze water-soluble esters with short acyl chains, whereas lipases are more active against water-insoluble long-chain triglycerides. mdpi.comnih.gov Both have proven effective in degrading synthetic polyesters. mdpi.com

The enzymatic degradation process is typically a surface erosion phenomenon, where enzymes act on the polymer surface. mdpi.com The mechanism can be categorized as:

Endo-type degradation: Enzymes randomly cleave ester bonds along the main polymer chain, producing smaller oligomers. mdpi.comnih.gov

Exo-type degradation: Enzymes attack the polymer chain from the ends, releasing monomers or soluble oligomers. mdpi.comnih.gov

Several studies have identified specific enzymes effective in polyester degradation. Lipases from bacterial genera like Pseudomonas and fungal genera such as Candida, Aspergillus, and Rhizopus are particularly effective. nih.govresearchgate.net Cutinases, enzymes with both lipase (B570770) and esterase characteristics, have also shown high hydrolytic activity against synthetic polyesters. mdpi.comnih.gov The efficiency of these enzymes is linked to the polymer's structure; for instance, some enzymes preferentially hydrolyze ester groups with higher methylene (B1212753) content, suggesting that the adipic acid segments in the copolymer would be a primary target. nih.gov

Table 2: Examples of Enzymes Involved in Aliphatic Polyester Degradation

| Enzyme Class | Source Genera (Examples) | Action |

| Lipases | Pseudomonas, Candida, Rhizopus, Alcaligenes | Hydrolyze ester bonds, effective on water-insoluble substrates. nih.gov |

| Esterases | Hog Liver | Hydrolyze ester bonds, prefer water-soluble, short-chain esters. nih.gov |

| Cutinases | Fusarium, Humicola, Alternaria | Exhibit both lipase and esterase characteristics. mdpi.comnih.gov |

A diverse range of microorganisms, including bacteria and fungi, are capable of degrading aliphatic polyesters. nih.gov These microbes can be found in various environments, such as soil and aquatic systems. The degradation process often involves a microbial consortium where different species work synergistically. wisc.edu

Some microorganisms directly consume the polymer as a carbon source. wisc.edu They attach to the polymer surface, forming a biofilm, and secrete the necessary enzymes to break it down. researchgate.net The resulting monomers and oligomers are then small enough to be transported into the microbial cells and assimilated. nih.gov

Key microbial genera identified in the degradation of polyesters include:

Bacteria: Pseudomonas, Bacillus, Streptomyces, and Actinomadura. mdpi.comnih.gov

Fungi: Penicillium, Aspergillus, and various yeast species. mdpi.com

The specific microbial population present in an environment greatly influences the probability and rate of degradation. nih.gov For example, some studies have shown that while certain polyesters degrade well in compost or soil, they exhibit minimal microbial degradation in seawater, likely due to differences in the microbial communities and their enzymatic capabilities. nih.gov Artificial selection techniques have shown promise in enhancing the degradation potential of microbial communities by optimizing for specific polymer-degrading activities. biorxiv.org

Factors Influencing Degradation Rate and Extent in Environmental Systems

The rate and extent of degradation of hexanedioic acid-epoxide copolymers in the environment are not intrinsic to the material alone but are governed by a combination of polymer properties and environmental conditions. nih.govmdpi.com

Polymer-Specific Factors:

Crystallinity: Degradation, particularly enzymatic, primarily occurs in the amorphous (non-crystalline) regions of the polymer. Higher crystallinity reduces chain mobility and accessibility for water and enzymes, thus slowing the degradation rate. mdpi.comnih.gov Copolymerization, as in the case of these materials, often reduces crystallinity and can enhance biodegradability. nih.gov

Molecular Weight: Higher molecular weight polymers generally have fewer chain ends per unit mass and may degrade more slowly, although this does not always affect the intrinsic rate of enzymatic attack on the polymer surface. researchgate.net

Hydrophilicity/Hydrophobicity: A higher degree of hydrophilicity can promote water absorption, facilitating hydrolytic degradation. However, the balance is crucial, as many degrading enzymes are interface-active and function effectively at the water-polymer boundary. researchgate.net

Environmental Factors:

Temperature: Higher temperatures generally increase the rate of both hydrolytic and enzymatic degradation by increasing polymer chain mobility and the rate of chemical reactions. mdpi.commdpi.com Polymers with lower melting points (Tm) and glass transition temperatures (Tg) tend to be more degradable as their amorphous phases are more mobile. mdpi.com

Humidity/Moisture: Water is an essential reactant for hydrolysis and is crucial for microbial activity. Higher humidity promotes both abiotic and biotic degradation pathways. mdpi.com

pH: As discussed, pH plays a critical role in catalyzing hydrolytic cleavage of ester bonds. mdpi.com

Microbial Population: The presence of robust and adapted microbial communities with the ability to secrete effective enzymes is fundamental for rapid bioremediation. nih.gov

Impact of Polymer Architecture and Crystallinity on Degradability

The molecular architecture and solid-state morphology, particularly crystallinity, are critical determinants of a polymer's susceptibility to degradation. For copolymers derived from hexanedioic acid and epoxides, these factors can be tailored by controlling the monomer ratio and polymerization process.

Crystallinity: A higher degree of crystallinity generally imparts greater resistance to degradation. mdpi.comnih.gov Crystalline regions are tightly packed and ordered, which restricts the diffusion of water, enzymes, and microorganisms into the polymer matrix. mdpi.com Degradation, therefore, tends to initiate in the more accessible amorphous regions. nih.gov Copolymerization is a well-established strategy to reduce crystallinity. By introducing propylene (B89431) oxide and ethylene (B1197577) oxide units into a poly(hexanedioic acid) backbone, the structural regularity is broken, hindering the formation of a highly crystalline structure. Studies on analogous aliphatic-aromatic copolyesters, such as poly(butylene adipate-co-terephthalate) (PBAT), have shown that decreasing crystallinity by altering comonomer ratios leads to a higher rate of enzymatic hydrolysis and biodegradation. nih.gov It is expected that copolymers of hexanedioic acid with PPO and PEO would be largely amorphous, particularly with a random monomer distribution, thus enhancing their potential for degradation. The degradation process itself can sometimes lead to an initial increase in the percentage of crystallinity in the remaining material, as the amorphous regions are consumed first. nih.gov

The following table, based on data from related copolyesters, illustrates the general relationship between comonomer content, crystallinity, and degradation.

| Polymer Composition (Hypothetical Analogue) | Comonomer Content (%) | Crystallinity (%) | Relative Degradation Rate |

| Poly(alkylene adipate) Homopolymer | 0 | High | 1x |

| Adipic Acid-Epoxide Copolymer | 20 | Medium | 2.5x |

| Adipic Acid-Epoxide Copolymer | 50 | Low | 5x |

This interactive table is based on general principles observed in related copolyester systems and is for illustrative purposes. The actual values for Hexanedioic acid; 2-methyloxirane; oxirane copolymers may vary.

Environmental Conditions and Substrate Accessibility

The degradation of hexanedioic acid-epoxide copolymers is highly dependent on the environmental setting, with factors such as temperature, pH, moisture, and microbial activity playing pivotal roles. These conditions directly influence the rate of chemical hydrolysis and the efficacy of microbial enzymes.

Environmental Conditions:

Temperature: Higher temperatures generally accelerate both abiotic hydrolysis and enzyme-catalyzed degradation by increasing reaction kinetics. mdpi.com For instance, the degradation of many polyesters is significantly faster under thermophilic composting conditions (e.g., 58°C) compared to ambient soil temperatures. mdpi.com

pH: The pH of the surrounding medium has a pronounced effect on the hydrolysis of the ester bonds. Alkaline conditions (high pH) are known to significantly accelerate the chemical hydrolysis of polyesters. mdpi.comnih.gov Conversely, acidic environments can also contribute to hydrolysis, though often at a slower rate than alkaline conditions for these types of polymers. nih.gov

Moisture: Water is essential for the hydrolytic cleavage of ester bonds, which is the primary initial step in the degradation of these copolymers. Higher humidity and water availability promote this process. mdpi.com

Microbial Presence: The ultimate bioremediation of these copolymers relies on the action of microorganisms. A diverse and active microbial community, as found in environments like compost and certain soils, is crucial for producing the necessary extracellular enzymes (e.g., lipases, esterases, and cutinases) that break down the polymer. mdpi.comacs.org The degradation of the polyether segments, though generally slower, can be facilitated by specific microorganisms that produce ether-cleaving enzymes. nih.gov

Substrate Accessibility: For bioremediation to occur, microorganisms and their enzymes must be able to access the polymer chains.

Surface Area and Morphology: The physical form of the polymer plays a significant role. Materials with a higher surface-area-to-volume ratio, such as films and fibers, degrade more rapidly than bulk objects because a larger portion of the material is exposed to environmental and microbial attack. Surface morphology, including roughness and the presence of pores or cracks, can also enhance microbial colonization and enzymatic action. mdpi.com

The table below summarizes the influence of key environmental factors on the degradation of related polyesters.

| Environmental Factor | Condition | Expected Impact on Degradation Rate |

| Temperature | High (e.g., 50-60°C) | Increased |

| Low (e.g., 20-25°C) | Decreased | |

| pH | Alkaline (pH > 7) | Significantly Increased |

| Neutral (pH ≈ 7) | Moderate | |

| Acidic (pH < 7) | Slightly Increased | |

| Microbial Activity | High (e.g., Compost) | High |

| Low (e.g., Sterile Environment) | Very Low (Abiotic Hydrolysis Only) |

This interactive table illustrates general trends observed for polyester degradation.

Advanced Research Directions and Emerging Applications in Polymer Science for Hexanedioic Acid Epoxide Derived Copolymers

Development of Polyurethane Systems with Tailored Properties

Polyester (B1180765) polyols derived from hexanedioic acid (also known as adipic acid) are foundational to the polyurethane industry. poliuretanos.com.br The incorporation of 2-methyloxirane (propylene oxide) and oxirane (ethylene oxide) into the polyester backbone introduces polyether segments, allowing for precise control over the final properties of polyurethane (PU) materials. ontosight.airsc.org